molecular formula C16H10BrFN2O3 B2970503 2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 311333-68-3

2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B2970503
CAS No.: 311333-68-3
M. Wt: 377.169
InChI Key: JTABFOTVWHKDHX-UHFFFAOYSA-N
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Description

2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a complex organic compound that belongs to the class of pyranopyran derivatives. This compound is characterized by its unique structure, which includes a pyran ring fused with another pyran ring, a bromo-fluorophenyl group, and a nitrile group. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The initial step involves the formation of the pyran ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a 1,3-dicarbonyl compound, with an aldehyde in the presence of a base.

    Introduction of the Bromo-Fluorophenyl Group: The bromo-fluorophenyl group is introduced through a substitution reaction. This can be done by reacting the intermediate compound with a bromo-fluorobenzene derivative under appropriate conditions.

    Formation of the Nitrile Group: The nitrile group is introduced through a cyanation reaction. This can be achieved by reacting the intermediate compound with a cyanating agent, such as sodium cyanide, under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines under suitable conditions.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(5-chloro-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
  • 2-amino-4-(5-bromo-2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Uniqueness

The uniqueness of 2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromo and fluorine atoms in the phenyl ring, along with the nitrile group, makes it a versatile compound for various applications.

Biological Activity

The compound 2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile (CAS No. 354544-84-6) is a member of the pyranopyran class of heterocyclic compounds, which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and potential pharmacological applications.

  • Molecular Formula : C16H10BrFN2O3
  • Molecular Weight : 377.1646 g/mol
  • Structural Characteristics : The compound features a pyran ring fused to a phenyl group with bromine and fluorine substituents, which may influence its biological activity.

Synthesis

The compound can be synthesized via a multi-component reaction involving cyclohexanedione, 4-fluorobenzaldehyde, and malononitrile in the presence of a catalyst such as DMAP in ethanol under reflux conditions. The reaction typically yields the desired product after purification through filtration and washing with solvents .

Antimicrobial Activity

Research has demonstrated that derivatives of pyranopyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess minimum inhibitory concentrations (MIC) against various pathogens, indicating potential use as antimicrobial agents. The specific activity of This compound against bacterial strains needs further exploration but is expected to follow similar trends observed in related compounds .

Anticancer Potential

Pyran-based compounds have been identified as having anticancer properties due to their ability to inhibit cell proliferation in various cancer cell lines. Studies focusing on similar structures have revealed that modifications in the molecular framework can enhance selectivity and potency against specific cancer types. The potential for This compound to act as an anticancer agent warrants investigation through in vitro assays on established cancer cell lines .

Antioxidant Activity

Compounds within this class have also been noted for their antioxidant properties. The presence of functional groups such as amines and carbonitriles may contribute to radical scavenging activities. Evaluating the antioxidant capacity of this compound could provide insights into its potential health benefits and applications in nutraceuticals .

Structural Analysis

The crystal structure of the compound has been characterized using X-ray diffraction techniques. Key parameters from structural analysis include:

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
Unit Cell Dimensionsa = 13.2587 Å
b = 10.8816 Å
c = 19.750 Å
β101.803°

These structural insights are crucial for understanding how molecular geometry influences biological activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluating similar pyran derivatives found that modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that structural variations can significantly impact efficacy .
  • Cancer Cell Proliferation : In vitro studies on similar compounds indicated IC50 values in the low micromolar range for inhibiting proliferation in HeLa cells, highlighting the potential for further development of This compound as an anticancer agent .

Properties

IUPAC Name

2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFN2O3/c1-7-4-12-14(16(21)22-7)13(10(6-19)15(20)23-12)9-5-8(17)2-3-11(9)18/h2-5,13H,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTABFOTVWHKDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)F)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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